Artepillin C

Vue d'ensemble

Description

L'artépilline C est un dérivé prénylé de l'acide cinnamique, principalement présent dans la propolis verte brésilienne, une substance résineuse récoltée par les abeilles. Ce composé est connu pour ses diverses activités biologiques, notamment ses propriétés antioxydantes, antimicrobiennes, anti-inflammatoires et anticancéreuses . L'artépilline C est un composant phénolique majeur de la propolis et contribue de manière significative à ses bienfaits pour la santé.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'artépilline C peut être synthétisée par plusieurs méthodes. Une méthode notable implique l'utilisation d'une désacétylation régiosélective catalysée par la lipase. La synthèse commence par le 2,6-diallylphénol, qui subit une métathèse croisée d'oléfines pour remplacer le groupe vinyle terminal par un groupe 2,2-diméthylvinyle. Des transformations ultérieures donnent le 2,6-diprenyl-1,4-hydroquinone diacétate. La désacétylation catalysée par la lipase B de Candida antarctica dans le 2-propanol élimine sélectivement le groupe acétyle le moins encombré, ce qui donne le 2,6-diprenyl-1,4-hydroquinone 1-monoacétate. Des étapes supplémentaires incluent la triation, l'alcénylation catalysée par le palladium avec l'acrylate de méthyle et l'hydrolyse finale des esters pour fournir l'artépilline C .

Méthodes de production industrielle : La production industrielle d'artépilline C implique généralement l'extraction de la propolis verte brésilienne. La propolis est fractionnée par chromatographie sur colonne avec une élution en gradient par étapes d'une solution eau-éthanol. L'analyse par chromatographie liquide haute performance (HPLC) est utilisée pour identifier et isoler l'artépilline C des fractions .

Analyse Des Réactions Chimiques

Types de réactions : L'artépilline C subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Une réaction significative est son activité de piégeage des radicaux hydroperoxyles, qui implique le transfert d'un électron unique comme principal mécanisme antiradicalaire en solution aqueuse .

Réactifs et conditions communs :

Oxydation : Le nitrate de cérium et d'ammonium (CAN) est utilisé pour la déméthylation oxydative.

Réduction : L'hydrure de sodium et de bore est utilisé pour la réduction de la 1,4-benzoquinone en 1,4-hydroquinone.

Substitution : L'alcénylation catalysée par le palladium avec l'acrylate de méthyle est utilisée pour introduire une chaîne latérale à trois carbones.

Principaux produits formés : Les principaux produits formés par ces réactions comprennent divers composés phénoliques prénylés, qui présentent des activités biologiques significatives .

Applications De Recherche Scientifique

Anti-Inflammatory Applications

Research has demonstrated that Artepillin C effectively inhibits inflammatory responses in various cellular models.

- Mechanism of Action : ArtC suppresses the production of reactive oxygen species (ROS) and nitrogen species (RNS), as well as the release of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in activated macrophages. It achieves this by blocking the NF-κB signaling pathway, which is crucial in inflammatory processes .

- Case Study : In a study involving PMA-stimulated RAW264.7 macrophages, this compound exhibited a dose-dependent inhibition of NO production with an ED50 value of 53.6 μM without affecting cell viability .

Table 1: Summary of Anti-Inflammatory Effects of this compound

| Study Reference | Cell Line | Key Findings | ED50 (μM) |

|---|---|---|---|

| RAW264.7 | Inhibition of NO and cytokine production | 53.6 | |

| Various | Antiviral and immunomodulatory effects | N/A |

Antioxidant Activity

This compound has shown strong antioxidant properties, making it beneficial for protecting cells from oxidative stress.

- Antioxidant Mechanism : ArtC scavenges free radicals effectively, with ED50 values indicating superior activity compared to ascorbic acid in DPPH and ABTS assays .

Table 2: Antioxidant Activity of this compound

| Method | ED50 (μM) | Comparison with Ascorbic Acid (ED50) |

|---|---|---|

| DPPH | 24.6 | 89.8 |

| ABTS | 19.5 | 57.5 |

Anticancer Potential

This compound's selective cytotoxicity against cancer cells has been a focal point in recent studies.

- Tumor Cell Line Studies : In experiments involving glioblastoma and fibroblast cell lines, ArtC demonstrated significant cytotoxic effects under acidic conditions typical of tumor microenvironments. This suggests its potential as an effective antitumor agent .

- Mechanism : The compound induces autophagy and lipid membrane packing effects leading to cell death in cancer cells while sparing normal cells .

Table 3: Anticancer Effects of this compound

| Study Reference | Cell Line | Observed Effects |

|---|---|---|

| Glioblastoma | Induced autophagy; selective cytotoxicity | |

| Fibroblast | Minimal effect on healthy cells |

Other Notable Applications

Beyond inflammation and cancer treatment, this compound also shows promise in other areas:

- Antimicrobial Activity : ArtC exhibits antibacterial and antifungal properties, contributing to its potential use in treating infections .

- Metabolic Regulation : It acts as a ligand for PPARγ, enhancing adipocyte differentiation and glucose uptake, which may have implications for metabolic disorders .

Mécanisme D'action

Artepillin C is compared with other similar compounds, such as baccharin and p-coumaric acid, which are also found in Brazilian green propolis. While baccharin and p-coumaric acid exhibit some biological activities, this compound is more potent in activating TRPA1 channels and inducing a pungent taste . Additionally, this compound has shown greater efficacy in anticancer and antioxidant activities compared to its counterparts .

Comparaison Avec Des Composés Similaires

L'artépilline C est comparée à d'autres composés similaires, tels que la baccharine et l'acide p-coumarique, qui se trouvent également dans la propolis verte brésilienne. Alors que la baccharine et l'acide p-coumarique présentent certaines activités biologiques, l'artépilline C est plus puissante pour activer les canaux TRPA1 et induire un goût piquant . De plus, l'artépilline C a montré une plus grande efficacité dans les activités anticancéreuses et antioxydantes par rapport à ses homologues .

Composés similaires :

- Baccharine

- Acide p-coumarique

- Drupanine

L'artépilline C se démarque par sa plus grande puissance et son éventail plus large d'activités biologiques, ce qui en fait un composé unique et précieux pour diverses applications.

Activité Biologique

Artepillin C (ArtC), a phenolic compound primarily found in Brazilian green propolis, has garnered significant attention for its diverse biological activities. This article delves into the various pharmacological effects of ArtC, supported by recent research findings, case studies, and data tables that illustrate its therapeutic potential.

Overview of this compound

- Chemical Structure : this compound is a prenylated derivative of p-coumaric acid, characterized by its unique structure that enhances its bioactivity.

- Sources : The compound is predominantly extracted from Brazilian green propolis, which is produced by honeybees from the resin of plants like Baccharis dracunculifolia.

Pharmacological Activities

This compound exhibits a wide range of biological activities, including:

- Anti-inflammatory Effects : ArtC has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), as well as various pro-inflammatory cytokines in activated macrophages. In a study involving RAW264.7 macrophages, ArtC significantly reduced the levels of IL-1β, IL-3, IL-4, TNF-α, and others without affecting cell viability, demonstrating its potential as an anti-inflammatory agent .

- Antioxidant Activity : The antioxidant capacity of ArtC was evaluated using DPPH and ABTS assays. It exhibited strong radical scavenging activity with effective concentrations (ED50) of 24.6 µM and 19.5 µM respectively, outperforming ascorbic acid in both tests .

- Antimicrobial Properties : ArtC has demonstrated bacteriostatic activity against various pathogens, including Staphylococcus aureus and Porphyromonas gingivalis. Its antimicrobial efficacy is attributed to membrane disruption and inhibition of bacterial growth .

- Antitumor Activity : Research indicates that ArtC may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through mechanisms that involve the modulation of cell cycle regulators and apoptotic pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of NF-κB Pathway : ArtC blocks the activation of NF-κB in macrophages, thereby reducing inflammation and cytokine production .

- Activation of PPARγ : ArtC has been found to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in adipogenesis and metabolic regulation .

- Induction of Brown Adipocytes : In murine studies, ArtC promoted the formation of brown-like adipocytes in white adipose tissue, enhancing energy expenditure through increased expression of uncoupling protein 1 (UCP1) .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Inflammatory Response : A study conducted on PMA-stimulated RAW264.7 cells demonstrated that ArtC significantly reduced NO production in a dose-dependent manner, confirming its anti-inflammatory properties .

- Antimicrobial Efficacy : In vitro studies showed that ethanolic extracts containing high concentrations of ArtC exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Effective Concentration (ED50) |

|---|---|---|

| Antioxidant | Scavenging ROS/RNS | DPPH: 24.6 µM; ABTS: 19.5 µM |

| Anti-inflammatory | Inhibition of cytokine production | Not specified |

| Antimicrobial | Bacteriostatic effect | Not specified |

| Antitumor | Induction of apoptosis | Not specified |

Table 2: Summary of Key Studies on this compound

Propriétés

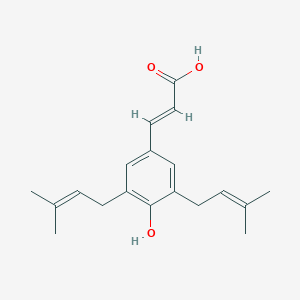

IUPAC Name |

(E)-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-13(2)5-8-16-11-15(7-10-18(20)21)12-17(19(16)22)9-6-14(3)4/h5-7,10-12,22H,8-9H2,1-4H3,(H,20,21)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABCFARPAMSXCC-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)/C=C/C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317933 | |

| Record name | Artepillin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72944-19-5 | |

| Record name | Artepillin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72944-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artepillin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072944195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Artepillin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.